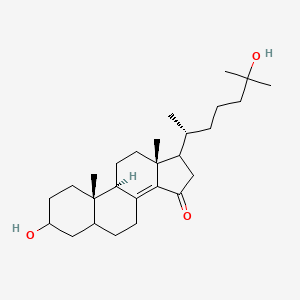

3,25-Dihydroxycholest-8(14)-en-15-one

Description

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(9R,10S,13R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)22-16-23(29)24-20-9-8-18-15-19(28)10-13-26(18,4)21(20)11-14-27(22,24)5/h17-19,21-22,28,30H,6-16H2,1-5H3/t17-,18?,19?,21+,22?,26+,27-/m1/s1 |

InChI Key |

DXYFRJNQUITWCN-ZYBCSFLZSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CC[C@@]4([C@H]3CC[C@]12C)C)O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |

Synonyms |

3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one 3,25-DCEO 3,25-dihydroxycholest-8(14)-en-15-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Compound: 3β-Hydroxy-5α-Cholest-8(14)-en-15-one (15-Ketosterol)

- Structure : Lacks the C25 hydroxyl group present in 3,25-DHCE15K.

- Biological Activity :

- Metabolic Stability: High turnover rate (Kcat = 4.4 min⁻¹, Km = 4.7 μM) compared to side-chain modified analogs . Minimal microsomal 7α-hydroxylation (≤1 pmol/mg protein/min), reducing hepatic inactivation .

Table 1: Kinetic Parameters of CYP27A1-Mediated Metabolism

| Compound | Kcat (min⁻¹) | Km (μM) | Catalytic Efficiency (Kcat/Km) |

|---|---|---|---|

| 3β-Hydroxy-5α-cholest-8(14)-en-15-one | 4.4 ± 1.2 | 4.7 ± 2.3 | 0.94 ± 0.16 |

| 24S-Methyl analog (modified side chain) | 1.1 ± 0.2 | 17.6 ± 5.9 | 0.06 ± 0.01 |

3β,26-Dihydroxy-5α-Cholest-8(14)-en-15-one

Fluorinated Analogs (e.g., 7α-Methyl-25,26,26,27,27,27-HepTafluoro Derivative)

- Structural Modifications : Fluorination at C25–C27 and methyl group at C7α.

- Biological Advantages: Enhanced metabolic stability due to blocked side-chain oxidation . Superior hypocholesterolemic action in rats (10-fold higher potency than non-fluorinated analogs) without suppressing food intake .

3β-Hydroxy-5α-Cholestan-6-one (6-Ketocholestanol)

Endogenous 15-Oxygenated Sterols in Human Circulation

- Key Compounds : 5α-cholest-8(14)-ene-3β,15α-diol (15HC) and 3β-hydroxy-5α-cholest-8(14)-en-15-one (15KC).

- Contradictory Findings :

Critical Structural Determinants of Activity

- Essential Motifs :

- Impact of Modifications: Fluorination or methylation at C24/C25 reduces CYP27A1-mediated metabolism, prolonging activity .

Preparation Methods

Hydroboration-Oxidation of Δ8(14)-15-Ketosterol Intermediates

The synthesis of this compound (referred to as V in source) begins with the functionalization of the sterol side chain. Starting material 3β-acetoxy-24-hydroxy-5α-chol-8(14)-en-15-one (VI ) undergoes hydroboration-oxidation to introduce the 25-hydroxyl group. This reaction proceeds via anti-Markovnikov addition of borane to the Δ24 double bond, followed by oxidative workup with hydrogen peroxide and sodium hydroxide. The process yields a 5:4 mixture of 24R and 24S epimers, which are separable by preparative HPLC.

Critical parameters for this step include:

-

Reagent stoichiometry : A 1:1 molar ratio of borane-dimethyl sulfide complex to VI ensures complete conversion.

-

Temperature control : Reactions conducted at 0°C minimize side reactions such as over-oxidation.

-

Workup conditions : Sequential quenching with acetic acid and aqueous NaOH stabilizes the intermediate borate ester before oxidation.

Alternative Pathways via Wittig Olefination

An alternative route involves the oxidation of VI to the 24-aldehyde (VII ), followed by Wittig olefination with isopropyltriphenylphosphonium iodide. This generates 3β-acetoxy-5α-cholesta-8(14),24-dien-15-one (VIII ), which is subsequently hydrolyzed to the free sterol IX . While this method efficiently introduces the Δ24 double bond, it requires additional steps to install the 25-hydroxyl group, making it less direct than hydroboration-oxidation.

Purification and Isolation Strategies

Solid-Phase Extraction (SPE) for Sterol Enrichment

Post-synthesis purification employs aminopropyl SPE columns to isolate this compound from reaction mixtures. The protocol involves:

-

Column conditioning : Hexane rinses remove nonpolar contaminants.

-

Sample loading : Crude extracts dissolved in hexane are applied to the column.

-

Elution : Chloroform-methanol (23:1) elutes sterols while retaining phospholipids and triglycerides.

This method achieves ≥85% recovery rates, with day-to-day variability <10% relative standard error.

Alkaline Hydrolysis for Deesterification

Esterified precursors (e.g., 3β-acetoxy derivatives) undergo hydrolysis with 10N KOH at 35°C for 1.5 hours. This step cleaves acetyl groups while preserving the Δ8(14)-15-ketone functionality. Post-hydrolysis, liquid-liquid extraction with dichloromethane-methanol removes hydrophilic byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR assignments for this compound confirm its structure:

| Position | 1H δ (ppm) | 13C δ (ppm) | Multiplicity |

|---|---|---|---|

| C-3 | 3.52 (m) | 71.8 | -OH |

| C-15 | - | 213.4 | Ketone |

| C-25 | 3.98 (d, J=5.6) | 74.3 | -OH |

| Δ8(14) | 5.38 (br s) | 139.1/134.7 | Double bond |

Data acquired in CDCl3 and DMSO-d6 resolve overlapping signals, particularly the 25-hydroxyl proton at δ 4.35 in DMSO-d6.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula C27H44O3 ([M+H]+ m/z 417.3365, calc. 417.3368). Fragmentation patterns include:

-

Loss of H2O (m/z 399.3)

-

Retro-Diels-Alder cleavage of the B-ring (m/z 271.2)

Optimization of Synthetic Yield and Purity

Epimer Resolution via Chiral Chromatography

The 24R and 24S epimers of this compound are separable using a Chiralpak IA column with hexane-isopropanol (90:10) mobile phase. The 24R epimer elutes first (tR = 12.7 min), followed by the 24S form (tR = 14.2 min).

Catalytic Improvements in Hydroboration

Substituting borane-THF for borane-dimethyl sulfide increases reaction reproducibility, yielding 78% isolated product compared to 65% with earlier reagents.

Biological Relevance and Applications

Though beyond the scope of synthesis, this compound demonstrates potent inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase in Chinese hamster ovary cells (IC50 = 0.19 µM). This activity underscores its potential as a cholesterol-lowering agent, motivating continued refinements in its preparation .

Q & A

Basic: What experimental protocols optimize the synthesis of 3,25-Dihydroxycholest-8(14)-en-15-one via mercury(II) acetate-mediated reactions?

Answer:

Mercury(II) acetate-mediated synthesis requires precise stoichiometric control to avoid unexpected byproducts. Reacting 2 equivalents of mercury(II) acetate with steroidal precursors (e.g., 3β-hydroxy-5α-cholest-14-ene acetate) in chloroform/acetic acid under reflux yields this compound as the major product. Key steps include:

- Reaction monitoring : Use TLC or HPLC to track product formation, as Δ8(14)-ene systems may resist reactivity under standard conditions .

- Byproduct mitigation : Isolation of the target compound requires column chromatography to separate it from minor products like 16β-acetoxy-14-ene derivatives .

Basic: How can HPLC and NMR spectroscopy characterize metabolic products of this compound?

Answer:

- HPLC setup : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 210 nm to detect hydroxylated metabolites, such as 28-hydroxylated derivatives formed by CYP27A1 .

- NMR analysis : Assign peaks using - and -NMR to confirm regioselective oxidation. For example, the 15-keto group shows a distinct carbonyl carbon signal at ~207 ppm, while hydroxylation at C28 introduces a deshielded methylene signal (~3.5 ppm in -NMR) .

Advanced: What strategies resolve stereochemical inconsistencies during the reduction of Δ8(14)-15-ketosterols to 14β-steroids?

Answer:

Metal-ammonia reductions of Δ8(14)-15-ketosterols often yield 14β-steroids, contrary to natural 14α-configurations. To address this:

- Mechanistic control : Use low-temperature conditions (−78°C) to favor 1,2-addition over radical intermediates, reducing epimerization risks .

- Validation : Compare -NMR coupling constants (e.g., J ~8 Hz for 14β vs. ~4 Hz for 14α) and NOE correlations to confirm stereochemistry .

Advanced: How do researchers validate the presence of 15-oxygenated sterols in human plasma amid autoxidation artifacts?

Answer:

Autoxidation of cholesterol during lipid extraction can produce artifactual 15-oxygenated derivatives. Mitigation strategies include:

- Antioxidant use : Add butylated hydroxytoluene (BHT) during sample preparation to inhibit lipid peroxidation .

- Isotopic labeling : Administer -cholesterol to trace endogenous vs. artifactual 15-ketosterols via LC-MS/MS, ensuring peaks align with synthetic standards .

Basic: What in vitro enzymatic assays study CYP27A1-mediated 28-hydroxylation of this compound?

Answer:

- Incubation conditions : Saturate 1 μM CYP27A1 with 15 μM substrate in Tris-acetate buffer (pH 7.4) containing 20% glycerol, 0.1 mM EDTA, and cofactors (2 nmol adrenodoxin, 0.2 nmol adrenodoxin reductase, 1 μmol NADPH) .

- Controls : Omit NADPH or cofactors to confirm enzyme dependency. Analyze metabolites via HPLC with retention time matching synthetic 28-hydroxylated analogs .

Advanced: What methodologies optimize alkylation of this compound using potassium tert-butoxide?

Answer:

- Enolate formation : Treat the ketosterol with potassium tert-butoxide in tert-butanol to generate a stabilized enolate. Alkylate with ethyl iodide at −20°C to minimize side reactions .

- Product isolation : Purify via silica gel chromatography, prioritizing 14α-ethyl derivatives (major products) over 3β-ethyl ethers. Confirm regioselectivity using -NMR (C14 ethyl shift: ~25 ppm) .

Basic: What analytical challenges arise in distinguishing this compound from autoxidation products?

Answer:

- Chromatographic separation : Use reverse-phase UPLC with a BEH C18 column (1.7 μm particles) to resolve co-eluting autoxidation products (e.g., 5α-cholest-8(14)ene-3β,15α-diol) .

- Mass spectrometry : Employ high-resolution MS (HRMS) to differentiate molecular ions (e.g., m/z 415.3214 for this compound vs. m/z 417.3370 for dihydroxy artifacts) .

Advanced: How do in vivo models assess the hypocholesterolemic effects of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.